N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is a synthetic small molecule characterized by an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. This core is linked to a phenyl ring at position 3, which is further functionalized with a butyramide side chain.
The methoxy group at position 6 likely enhances solubility compared to halogenated analogs (e.g., chloro-substituted derivatives), while the butyramide moiety may influence pharmacokinetic properties, including bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-5-16(22)18-13-7-4-6-12(10-13)14-11-21-15(19-14)8-9-17(20-21)23-2/h4,6-11H,3,5H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQOJPUCBWUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide typically involves multi-step reactions. One common approach includes the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions, followed by functionalization at specific positions to introduce the methoxy and phenyl groups . The final step involves the attachment of the butyramide moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences between N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide and ponatinib, a clinically approved Bcr-Abl inhibitor synthesized via a related pathway :
| Compound | Core Structure | 6-Position Substituent | Linker Group | Amide Side Chain |
|---|---|---|---|---|
| This compound | Imidazo[1,2-b]pyridazine | Methoxy (-OCH₃) | Direct phenyl linkage | Butyramide (C₃H₇CONH-) |
| Ponatinib | Imidazo[1,2-b]pyridazine | Chlorine (-Cl) | Ethynyl-benzene linker | Benzamide with piperazine and trifluoromethyl groups |
Key Observations :
- Chlorine in ponatinib contributes to hydrophobic interactions with kinase active sites, while methoxy could introduce steric hindrance or hydrogen-bonding capabilities .
- Amide Side Chain : The butyramide group in the target compound is shorter and less complex than ponatinib’s benzamide-piperazine side chain, which is critical for target selectivity and potency against resistant Bcr-Abl mutants.
Pharmacological Implications
While ponatinib is a pan-kinase inhibitor with demonstrated activity against Bcr-Abl (IC₅₀ = 0.37 nM), the target compound’s biological profile remains speculative. Structural differences suggest:
- Selectivity : The simpler side chain in the target compound might limit off-target effects but reduce efficacy against mutant kinases.
- Solubility : The methoxy group could improve aqueous solubility, addressing a common limitation of chloro-substituted kinase inhibitors.
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 350.43 g/mol
- Structural Features : The compound features an imidazo[1,2-b]pyridazine core, which is known for its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazo[1,2-b]pyridazine moiety can bind to the active sites of enzymes, inhibiting their function and disrupting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in signal transduction, potentially influencing cellular responses and biological processes.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory effects. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a candidate for therapeutic applications in inflammatory diseases .
Study on Antitubercular Activity
A study conducted by researchers focused on the synthesis and evaluation of various imidazo[1,2-b]pyridazine derivatives for their antitubercular activity. Among these, this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis in vitro . The study highlighted the importance of structural modifications in enhancing biological activity.
Evaluation of Anti-inflammatory Effects
In another research effort, the anti-inflammatory potential of this compound was assessed using various in vitro models. The results indicated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .
Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazo[1,2-b]pyridazine core; methoxy group | Antimicrobial and anti-inflammatory activity |
| 3-Methoxyimidazo[1,2-b]pyridazines | Similar bicyclic structure; variations in substituents | Active against Mycobacterium tuberculosis |
| Benzoylpyridazyl Ureas | Urea linkage; different heterocyclic structure | Anti-tubercular properties |
Q & A
Q. Basic: What are the common synthetic routes for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the imidazo[1,2-b]pyridazine core through cyclization of substituted pyridazines with α-haloketones or aldehydes under reflux conditions (e.g., using ethanol or DMF as solvent) .
- Step 2 : Introduction of the methoxy group at position 6 via nucleophilic substitution or Pd-catalyzed coupling .
- Step 3 : Coupling of the phenylbutyramide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM or THF .
Purification is achieved via silica gel chromatography, with yields ranging from 52% to 66.5% depending on substituent reactivity .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance regioselectivity in aryl substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization, reducing side-product formation .
- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time for imidazo[1,2-b]pyridazine formation from 12 hours to 2 hours .
- HPLC Monitoring : Track reaction progress with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity (>95%) products .
Structural Characterization
Q. Basic: What spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Key signals include the methoxy proton at δ 3.9–4.1 ppm and aromatic protons in the imidazo[1,2-b]pyridazine core (δ 7.8–8.2 ppm) .
- HRMS : Molecular ion peaks at m/z 394.382 (C21H16F2N4O2) confirm the molecular formula .
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy) .
Q. Advanced: How can X-ray crystallography resolve ambiguities in substituent orientation?
- Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) determines the spatial arrangement of the methoxy group and phenylbutyramide chain. Crystallographic data from related imidazo[1,2-b]pyridazine derivatives show planar geometry at the heterocyclic core, with dihedral angles <10° between the imidazo ring and phenyl group .
Biological Activity
Q. Basic: What in vitro assays are used to evaluate its pharmacological potential?
- Kinase Inhibition : Screen against RET kinase using fluorescence polarization assays (IC50 values reported for analogs: 0.1–10 µM) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 ~5–20 µM) .
Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Analysis : Electron-withdrawing groups (e.g., -F) at the phenyl ring enhance kinase binding affinity by 3–5 fold compared to -OCH3 .
- Bioisosteric Replacement : Replacing the butyramide chain with piperidine-based moieties improves blood-brain barrier penetration in preclinical models .
Stability and Degradation
Q. Basic: What are optimal storage conditions to prevent decomposition?
Q. Advanced: How can degradation products be identified and quantified?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Analyze via LC-MS/MS (C18 column, 0.1% formic acid mobile phase). Major degradation pathways include hydrolysis of the methoxy group to -OH and cleavage of the imidazo ring .
Data Contradictions
Q. Basic: How can discrepancies in reported biological activities be resolved?
Q. Advanced: What computational tools reconcile conflicting SAR data?
- Molecular Docking (AutoDock Vina) : Compare binding poses in RET kinase (PDB: 2IVU) to identify steric clashes caused by bulky substituents .
- QSAR Models : Utilize partial least squares (PLS) regression to correlate logP values (1.5–3.0) with cellular permeability .
Cross-Disciplinary Applications
Q. Basic: How is this compound used in chemical biology studies?
Q. Advanced: Can its scaffold be adapted for material science applications?
- Metal-Organic Frameworks (MOFs) : Functionalize with carboxylate groups for coordination polymers, leveraging the imidazo ring’s π-stacking ability (studied in analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
